
4-Amino-3-iodobenzonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-3-iodobenzonitrile can be synthesized through several methods. One common approach involves the iodination of 4-aminobenzonitrile. This reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings, to form carbon-carbon bonds.
Cyclization Reactions: It can undergo cyclization reactions to form fused carbazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under appropriate conditions.
Palladium-Catalyzed Coupling: Palladium catalysts, along with bases like triethylamine, are commonly used in these reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzonitriles can be formed.
Coupling Products: Complex organic molecules with extended conjugation or fused ring systems can be synthesized.
Scientific Research Applications
Medicinal Chemistry Applications
4-Amino-3-iodobenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting infectious diseases such as tuberculosis.
Antituberculosis Agents
Research indicates that derivatives of this compound exhibit potent antitubercular activity. For instance, acetylation of this compound can lead to new derivatives that are effective against multiple strains of Mycobacterium tuberculosis. In studies, these derivatives demonstrated minimum inhibitory concentrations (MICs) significantly lower than traditional treatments, suggesting enhanced efficacy against drug-resistant strains .
Table 1: Antitubercular Activity of Derivatives
Compound | MIC (μg/mL) | Activity Against |
---|---|---|
This compound | 0.1 | M. tuberculosis (sensitive) |
Acetylated derivative | <0.1 | M. tuberculosis (resistant strains) |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties beyond tuberculosis. Studies have shown that it can inhibit various bacterial strains, making it a candidate for broader-spectrum antibiotics .
Organic Synthesis Applications
This compound is utilized as a versatile building block in organic synthesis, particularly in complex molecular constructions.
Hydroamination and Cycloisomerization
One notable application is its role in hydroamination-double hydroarylation reactions, which are critical for synthesizing fused carbazoles and other complex structures . The compound facilitates cycloisomerizations involving aromatic homo- and bis-homopropargylic amines, leading to the formation of various heterocycles .
Table 2: Synthetic Reactions Involving this compound
Reaction Type | Product Type | Description |
---|---|---|
Hydroamination | Fused carbazoles | Synthesis through double hydroarylation |
Cycloisomerization | Heterocycles | Formation from aromatic intermediates |
Case Study: Development of Antitubercular Agents
A study published in the Iranian Journal of Pharmaceutical Research explored the synthesis of new fluorinated derivatives based on this compound. These compounds were tested against various strains of M. tuberculosis and showed promising results with high inhibition rates . The research highlighted the potential for developing new drugs that could overcome resistance mechanisms present in current treatments.
Case Study: Synthesis of Indole Derivatives
Another significant application involved the synthesis of [(triisopropylsilyl)ethynyl]indole derivatives using this compound as a precursor. This reaction demonstrated the compound's utility in creating complex indole structures that are valuable in medicinal chemistry .
Mechanism of Action
The mechanism of action of 4-Amino-3-iodobenzonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
2-Iodoaniline: Has the iodine atom at a different position, leading to different reactivity and applications.
4-Bromo-2-iodoaniline: Contains both bromine and iodine substituents, offering unique reactivity patterns.
Uniqueness
4-Amino-3-iodobenzonitrile is unique due to the presence of both an amino group and an iodine atom on the benzene ring. This combination allows for versatile reactivity in various chemical transformations and makes it a valuable intermediate in organic synthesis .
Biological Activity
4-Amino-3-iodobenzonitrile (CAS No. 33348-34-4) is an organic compound characterized by its amino and cyano functional groups, as well as the presence of iodine. Its molecular formula is and it has a molecular weight of approximately 244.03 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition.
The structural formula of this compound can be represented as follows:
- IUPAC Name : this compound
- SMILES Notation :
C1=CC(=C(C=C1C#N)I)N
Physical Properties
Property | Value |
---|---|
Molecular Weight | 244.03 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in water (0.0964 mg/ml) |
Log P (octanol/water partition coefficient) | 1.56 - 2.55 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that derivatives of iodinated benzonitriles can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. The specific mechanisms often involve the inhibition of key enzymes involved in cell proliferation.
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzonitrile derivatives, including this compound, and evaluated their cytotoxicity against several cancer cell lines. The findings suggested that the compound exhibited moderate to high inhibitory effects on cell viability, particularly in breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can affect the pharmacokinetics of various therapeutic agents. The compound's ability to inhibit CYP1A2 suggests potential drug-drug interactions when co-administered with other medications metabolized by this pathway .
Case Study 1: Anticancer Activity
In a controlled laboratory study, researchers treated human breast cancer cells with varying concentrations of this compound. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (≥20 µM). Flow cytometry analysis confirmed increased markers for apoptosis, such as Annexin V positivity and caspase activation .
Case Study 2: Pharmacokinetic Studies
A pharmacokinetic study was conducted to assess the absorption and distribution characteristics of this compound in vivo. The compound showed high gastrointestinal absorption and was found to cross the blood-brain barrier, indicating its potential for central nervous system applications .
Properties
IUPAC Name |
4-amino-3-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWVTQFTEAYDLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403041 | |
Record name | 4-Amino-3-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33348-34-4 | |
Record name | 4-Amino-3-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-iodobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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